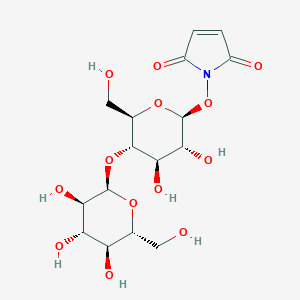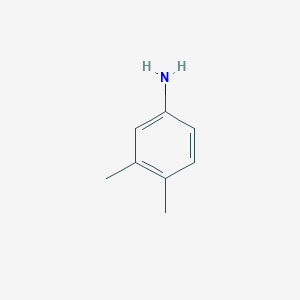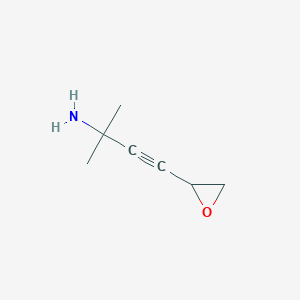
Maltose-maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maltose-maleimide is a synthetic compound that has gained popularity in the field of scientific research due to its unique chemical properties. It is a derivative of maltose, a disaccharide consisting of two glucose molecules, and maleimide, a reactive group that can form covalent bonds with thiol groups. Maltose-maleimide has been used for a variety of applications, including protein labeling, immobilization, and purification.
Mécanisme D'action
Maltose-maleimide acts through thiol-maleimide chemistry, which involves the formation of a covalent bond between the maleimide group and the thiol group of cysteine residues in proteins. This results in the specific labeling or immobilization of the protein. The reaction is pH-dependent, with optimal conditions at pH 6.5-7.5. The maleimide group is highly reactive towards thiols, but it can also react with other nucleophiles, such as amines or hydroxyl groups, under certain conditions.
Effets Biochimiques Et Physiologiques
Maltose-maleimide is a non-toxic compound that does not affect the biochemical or physiological properties of proteins. However, the labeling or immobilization of proteins with maltose-maleimide may affect their activity or stability, depending on the site of modification and the nature of the attached molecule. For example, the conjugation of a bulky fluorescent dye may interfere with the protein's function, while the attachment of a small molecule may have minimal effects.
Avantages Et Limitations Des Expériences En Laboratoire
Maltose-maleimide has several advantages for lab experiments, including its specificity, versatility, and ease of use. It allows for site-specific labeling or immobilization of proteins, which can improve the accuracy and reproducibility of experiments. It can be used for a variety of applications, including protein purification, drug delivery, and imaging. Maltose-maleimide is also stable and soluble in water, making it easy to handle and store. However, maltose-maleimide has some limitations, such as the potential for non-specific reactions with other nucleophiles, the limited availability of cysteine residues in some proteins, and the potential for interference with protein function or stability.
Orientations Futures
Maltose-maleimide has great potential for future research in various fields. One possible direction is the development of new conjugation strategies that can improve the specificity and efficiency of protein labeling or immobilization. Another direction is the application of maltose-maleimide for the preparation of nanoparticles with specific targeting or imaging properties. Additionally, maltose-maleimide can be used for the study of protein-protein interactions or the identification of new drug targets. Overall, the versatility and specificity of maltose-maleimide make it a valuable tool for scientific research.
Méthodes De Synthèse
Maltose-maleimide can be synthesized through a two-step process. First, maltose is modified with a linker molecule, such as succinic anhydride or adipic acid, to introduce carboxylic acid groups. Next, the maleimide group is attached to the carboxylic acid groups through an amide bond using a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is a white powder that is soluble in water.
Applications De Recherche Scientifique
Maltose-maleimide has been used for a variety of scientific research applications, including protein labeling, immobilization, and purification. It can be conjugated to proteins through thiol-maleimide chemistry, which involves the formation of a covalent bond between the maleimide group and the thiol group of cysteine residues in the protein. This allows for site-specific labeling of proteins with fluorescent dyes, biotin, or other molecules. Maltose-maleimide can also be used for protein immobilization on solid supports, such as agarose beads or magnetic nanoparticles, for purification or affinity chromatography. Additionally, maltose-maleimide can be used for the preparation of maltose-coated nanoparticles for drug delivery.
Propriétés
Numéro CAS |
122018-89-7 |
|---|---|
Nom du produit |
Maltose-maleimide |
Formule moléculaire |
C16H23NO13 |
Poids moléculaire |
437.35 g/mol |
Nom IUPAC |
1-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypyrrole-2,5-dione |
InChI |
InChI=1S/C16H23NO13/c18-3-5-9(22)10(23)12(25)15(27-5)29-14-6(4-19)28-16(13(26)11(14)24)30-17-7(20)1-2-8(17)21/h1-2,5-6,9-16,18-19,22-26H,3-4H2/t5-,6-,9-,10+,11-,12-,13-,14-,15-,16+/m1/s1 |
Clé InChI |
DLQYHMAWCJLUJE-DLZQOPQVSA-N |
SMILES isomérique |
C1=CC(=O)N(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC(=O)N(C1=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canonique |
C1=CC(=O)N(C1=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Autres numéros CAS |
122018-89-7 |
Synonymes |
maltose-maleimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)












